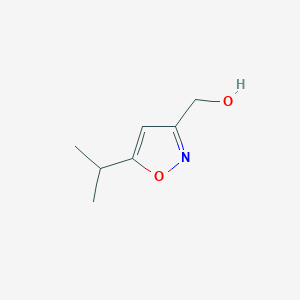

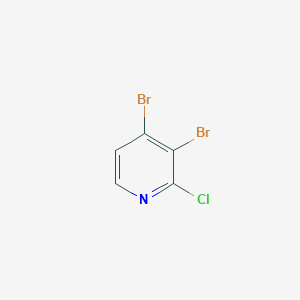

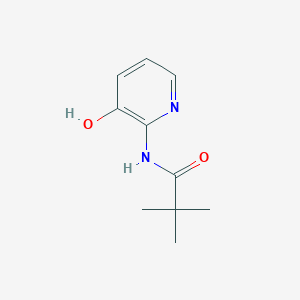

![molecular formula C14H11BrN2O B168643 8-(苄氧基)-3-溴咪唑并[1,2-a]吡啶 CAS No. 109388-59-2](/img/structure/B168643.png)

8-(苄氧基)-3-溴咪唑并[1,2-a]吡啶

描述

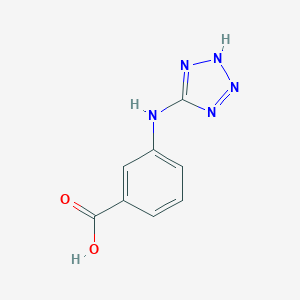

“8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine” is a chemical compound with the empirical formula C14H12N2O . It belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .

Molecular Structure Analysis

The molecular weight of “8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine” is 224.26 . The structure of this compound is not explicitly provided in the searched resources.科学研究应用

1. Synthesis of Benzyl Ethers and Esters

- Application Summary: Benzyloxy-pyridinium is used as a reagent for the synthesis of benzyl ethers and esters . It releases an electrophilic benzyl species upon warming, which has been demonstrated to be effective in the synthesis of benzyl ethers from alcohols .

- Methods of Application: A mixture of alcohol, 2-benzyloxypyridine, and MgO in toluene is cooled in an ice bath, and methyl triflate is added dropwise. The ice bath is then replaced with an oil bath, which is gradually warmed .

- Results/Outcomes: This method has been shown to prepare benzyl ethers in good to excellent yield .

2. Protodeboronation of Pinacol Boronic Esters

- Application Summary: A catalytic protodeboronation of pinacol boronic esters has been developed, utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results/Outcomes: The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .

3. Synthesis of Pyrimido[1,2-a]benzimidazoles

- Application Summary: Pyrimido[1,2-a]benzimidazoles are synthesized for their potential pharmacological use . These compounds are similar to the natural heterocycles purines and pyrimidines and are of great practical importance .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results/Outcomes: These compounds have shown excellent indicators of antiviral action .

4. Synthesis of Imidazo[1,2-a]pyridines

- Application Summary: Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

- Methods of Application: The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

- Results/Outcomes: The specific results or outcomes are not detailed in the source .

5. Hydrogenation of 4-(Benzyloxy)pyridine N-oxide

- Application Summary: 4-(Benzyloxy)pyridine N-oxide undergoes hydrogenation over palladium to afford pyridine . It participates in the stereoselective synthesis of substituted pyridines, piperidines and piperazines .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results/Outcomes: The specific results or outcomes are not detailed in the source .

6. Ruthenium (II) Complexes of 2-Benzylpyridine

- Application Summary: Ruthenium (II) complexes of 2-benzoylpyridine-derived thiosemicarbazones have shown cytotoxic activity against human tumor cell lines .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results/Outcomes: The specific results or outcomes are not detailed in the source .

7. Anticancer Activity of Pyrimidine Derivatives

- Application Summary: Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results/Outcomes: Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .

8. Antituberculosis Agents

- Application Summary: Imidazopyridine, an important fused bicyclic 5,6 heterocycle has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo [1,2- a ]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results/Outcomes: The specific results or outcomes are not detailed in the source .

9. Synthesis of Benzyl Ethers and Esters

- Application Summary: Benzyloxy-pyridinium releases an electrophilic benzyl species upon warming; application to the synthesis of benzyl ethers from alcohols for which other protocols were unsuitable has been demonstrated .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results/Outcomes: The specific results or outcomes are not detailed in the source .

10. Synthesis of Benzamides Substituted with Pyridine

- Application Summary: A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole have been designed and synthesized according to bioisosterism .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results/Outcomes: The specific results or outcomes are not detailed in the source .

11. Cytotoxic Activity of Ruthenium (II) Complexes

- Application Summary: Ruthenium (II) complexes of 2-benzoylpyridine-derived thiosemicarbazones have shown cytotoxic activity against human tumor cell lines .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results/Outcomes: The specific results or outcomes are not detailed in the source .

未来方向

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions for the development of “8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine” as a medicinal compound.

属性

IUPAC Name |

3-bromo-8-phenylmethoxyimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c15-13-9-16-14-12(7-4-8-17(13)14)18-10-11-5-2-1-3-6-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOURXQMSYWOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CN3C2=NC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546561 | |

| Record name | 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine | |

CAS RN |

109388-59-2 | |

| Record name | 8-(Benzyloxy)-3-bromoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

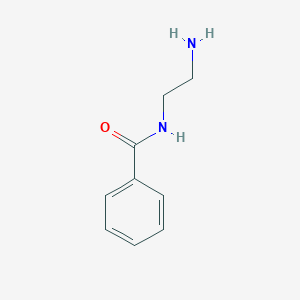

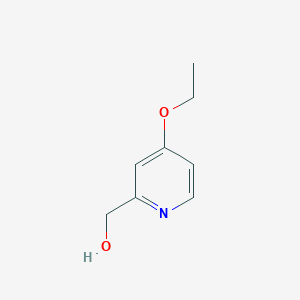

![7-Oxa-1-thia-4-azaspiro[4.4]nonane, 6-methyl-](/img/structure/B168595.png)